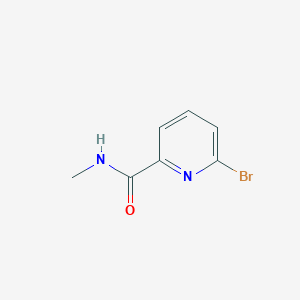

6-Bromo-N-methylpicolinamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-N-methylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c1-9-7(11)5-3-2-4-6(8)10-5/h2-4H,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWRUIQMLRILQEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90622013 | |

| Record name | 6-Bromo-N-methylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337535-94-1 | |

| Record name | 6-Bromo-N-methylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 6-Bromo-N-methylpicolinamide

Introduction: The Significance of Substituted Picolinamides in Modern Drug Discovery

Substituted picolinamides, a class of pyridine carboxamide derivatives, represent a cornerstone in contemporary medicinal chemistry. Their rigid, planar structure and hydrogen bonding capabilities make them privileged scaffolds for interacting with a diverse array of biological targets. The strategic placement of functional groups on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, including its solubility, metabolic stability, and target-binding affinity.

6-Bromo-N-methylpicolinamide, in particular, serves as a versatile intermediate in the synthesis of more complex bioactive molecules. The presence of a bromine atom at the 6-position provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl, heteroaryl, and amino substituents. The N-methylamide moiety is a common feature in many drug candidates, often contributing to improved metabolic stability and cell permeability. This guide provides a detailed, field-proven methodology for the synthesis and comprehensive characterization of this compound, tailored for researchers and professionals in drug development.

Strategic Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a robust and scalable two-step process commencing with the commercially available 6-bromopicolinic acid. The overarching strategy involves the activation of the carboxylic acid to a more reactive acyl chloride, followed by a nucleophilic acyl substitution with methylamine.

Causality Behind the Chosen Synthetic Route

The selection of this two-step protocol is underpinned by several key principles of synthetic organic chemistry:

-

Activation of the Carboxylic Acid: Carboxylic acids are generally unreactive towards amines under mild conditions due to the formation of a stable ammonium carboxylate salt. Conversion to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, rendering it susceptible to nucleophilic attack by the amine.[1]

-

Choice of Chlorinating Agent: Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the convenient removal of byproducts. The reaction produces gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), which can be easily removed from the reaction mixture, driving the equilibrium towards the formation of the acyl chloride.[2][3]

-

Nucleophilic Acyl Substitution: The reaction of the generated 6-bromopicolinoyl chloride with methylamine proceeds via a well-established nucleophilic addition-elimination mechanism.[4][5] The lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion yields the stable amide product.

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Bromopicolinoyl Chloride

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 6-bromopicolinic acid (1.0 eq) in anhydrous dichloromethane (DCM) (10 mL per gram of acid).

-

Addition of Thionyl Chloride: To the stirred suspension, add thionyl chloride (2.0 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 40°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 6-bromopicolinoyl chloride, a moisture-sensitive solid, is typically used in the next step without further purification.[6]

Step 2: Synthesis of this compound

-

Reaction Setup: In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve the crude 6-bromopicolinoyl chloride (1.0 eq) in anhydrous DCM (10 mL per gram of starting acid). Cool the solution to 0°C using an ice bath.

-

Addition of Methylamine: To the cooled and stirred solution, add a solution of methylamine (2.0 M in THF or a 40% aqueous solution, 2.2 eq) dropwise, ensuring the temperature remains below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

-

Comprehensive Characterization of this compound

Thorough characterization is imperative to confirm the identity, purity, and structural integrity of the synthesized this compound. The following techniques provide a self-validating system for quality control.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 337535-94-1 | [7] |

| Molecular Formula | C₇H₇BrN₂O | [7] |

| Molecular Weight | 215.05 g/mol | [7] |

| Appearance | Off-white to pale yellow solid |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed to confirm the structure of this compound.[8][9]

¹H NMR (400 MHz, CDCl₃) - Predicted Chemical Shifts and Splitting Patterns

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | d | 1H | H-3 (Pyridine) |

| ~7.7 | t | 1H | H-4 (Pyridine) |

| ~7.5 | d | 1H | H-5 (Pyridine) |

| ~6.5 | br s | 1H | NH |

| ~3.0 | d | 3H | N-CH₃ |

¹³C NMR (101 MHz, CDCl₃) - Predicted Chemical Shifts

| Chemical Shift (δ, ppm) | Assignment |

| ~164 | C=O (Amide) |

| ~150 | C-2 (Pyridine) |

| ~141 | C-6 (Pyridine) |

| ~140 | C-4 (Pyridine) |

| ~128 | C-5 (Pyridine) |

| ~122 | C-3 (Pyridine) |

| ~26 | N-CH₃ |

Experimental Protocol for NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer at 298 K.

-

Data Processing: Process the raw data using appropriate NMR software. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compound. A reverse-phase HPLC method is well-suited for this analysis.[10]

Proposed HPLC Method

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Experimental Protocol for HPLC Analysis

-

Sample Preparation: Prepare a stock solution of the sample in methanol or acetonitrile at a concentration of 1 mg/mL. Dilute this solution to a working concentration of approximately 0.1 mg/mL.

-

Analysis: Equilibrate the HPLC system with the initial mobile phase composition. Inject the sample and acquire the chromatogram.

-

Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Expected Mass Spectrum (Electron Ionization - EI)

The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

-

[M]⁺: m/z 214

-

[M+2]⁺: m/z 216

Experimental Protocol for Mass Spectrometry Analysis

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.

-

Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

Characterization Workflow Diagram

Caption: Workflow for the characterization of this compound.

Conclusion and Future Perspectives

This technical guide has outlined a reliable and reproducible methodology for the synthesis and characterization of this compound. The described protocols are grounded in established chemical principles and are designed to be readily implemented in a standard organic synthesis laboratory. The comprehensive characterization workflow ensures the production of a high-purity compound, suitable for use as a key intermediate in drug discovery and development programs. The versatility of the bromine substituent opens up a vast chemical space for the creation of novel picolinamide derivatives with potentially enhanced biological activity.

References

- 1. mdpi.com [mdpi.com]

- 2. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Amide Synthesis [fishersci.co.uk]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. 6-Bromopicolinic Acid Chloride|CAS 139487-69-7 [benchchem.com]

- 7. scbt.com [scbt.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-N-methylpicolinamide

Introduction: The Strategic Importance of 6-Bromo-N-methylpicolinamide in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic functionalization of heterocyclic scaffolds is a cornerstone of rational drug design. Among these, the pyridine ring system holds a place of prominence due to its presence in numerous approved pharmaceuticals and its versatile chemical reactivity. This compound emerges as a molecule of significant interest, embodying a synthetically tractable platform for the elaboration of novel molecular entities.

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, tailored for researchers, scientists, and drug development professionals. Beyond a mere compilation of data, this document delves into the causality behind experimental choices for property determination and offers field-proven insights into the practical application of this knowledge. The inclusion of the bromine atom at the 6-position offers a valuable handle for a variety of cross-coupling reactions, enabling the diversification of the picolinamide core.[1][2] The N-methylpicolinamide moiety itself is a recognized pharmacophore, contributing to the binding of molecules to their biological targets through hydrogen bonding and other non-covalent interactions.[3] A thorough understanding of the physicochemical characteristics of this compound is therefore paramount for its effective utilization in drug discovery programs. Such properties govern a molecule's solubility, permeability, metabolic stability, and ultimately, its pharmacokinetic and pharmacodynamic profile.

Chemical Identity and Molecular Structure

This compound is a derivative of picolinamide, which is the amide of picolinic acid (pyridine-2-carboxylic acid). The key structural features are a pyridine ring substituted with a bromine atom at the 6-position and an N-methylcarboxamide group at the 2-position.

IUPAC Name: 6-bromo-N-methylpyridine-2-carboxamide[4]

Synonyms: 6-Bromo-N-methyl-2-pyridinecarboxamide[4]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes the available physicochemical data for this compound. It is important to note that much of the currently available data is predicted and awaits experimental verification.

| Property | Value | Source |

| Molecular Formula | C₇H₇BrN₂O | [4][5] |

| Molecular Weight | 215.05 g/mol | [4][5] |

| Appearance | Liquid | [6] |

| Purity | 95% | [6] |

| Boiling Point | 355.0 ± 27.0 °C (Predicted) | [4] |

| Density | 1.545 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 13.76 ± 0.46 (Predicted) | [4] |

| Storage Temperature | 2-8°C | [4] |

Experimental Protocols for Physicochemical Characterization

To ensure the reliability of data for drug discovery and development, experimental determination of physicochemical properties is crucial. The following section details standard, field-proven methodologies for key parameters.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

The melting point is a fundamental indicator of a compound's purity and identity. Differential Scanning Calorimetry (DSC) is a highly precise method for its determination.[7][8]

Causality of Experimental Choice: DSC measures the heat flow into a sample compared to a reference as a function of temperature.[9][10] This allows for the precise determination of the melting temperature (Tm), which is the temperature at which the maximum heat absorption occurs during the solid-to-liquid phase transition.[11] The shape and sharpness of the melting peak can also provide information about the purity of the sample.[11]

Experimental Workflow:

Caption: Workflow for melting point determination using DSC.

Lipophilicity Determination (logP) by the Shake-Flask Method

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the gold-standard for experimental logP determination.[12][13]

Causality of Experimental Choice: This method directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and water, which mimic the lipid and aqueous environments in the body.[14] The ratio of the compound's concentration in the two phases at equilibrium provides the partition coefficient.

Experimental Workflow:

Caption: Workflow for logP determination via the shake-flask method.

Ionization Constant (pKa) Determination by Potentiometric Titration

The ionization constant (pKa) is a measure of the strength of an acid or base and is crucial for understanding a drug's solubility and permeability at different physiological pH values.[15] Potentiometric titration is a highly accurate and widely used method for pKa determination.[16][17]

Causality of Experimental Choice: This technique involves the gradual addition of a titrant (a strong acid or base) to a solution of the compound of interest while monitoring the pH.[18] The pKa can be determined from the inflection point of the resulting titration curve, which corresponds to the pH at which the compound is 50% ionized.[15]

Experimental Workflow:

Caption: Workflow for pKa determination by potentiometric titration.

Purity and Stability Assessment by High-Performance Liquid Chromatography (HPLC)

Ensuring the purity and stability of a compound is a critical aspect of drug development. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose due to its high resolution and sensitivity.[19]

Causality of Experimental Choice: HPLC separates components of a mixture based on their differential partitioning between a mobile phase and a stationary phase. By comparing the chromatogram of a sample to that of a reference standard, the identity and purity can be confirmed.[20] Stability can be assessed by analyzing the sample over time under various stress conditions (e.g., heat, humidity, light) and monitoring for the appearance of degradation products.

General HPLC Method for Purity Analysis:

-

Column: A C18 reversed-phase column is a common starting point for small molecules.[19]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the compound has significant absorbance.

-

Sample Preparation: Dissolve the sample in a suitable solvent, typically the mobile phase, and filter before injection.

Significance in Drug Discovery and Potential Applications

The this compound scaffold is a valuable starting point for the synthesis of a diverse range of compounds with potential therapeutic applications.

-

Versatile Synthetic Intermediate: The bromine atom serves as a key functional group for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[1][2] This allows for the introduction of a wide array of substituents at the 6-position of the pyridine ring, facilitating structure-activity relationship (SAR) studies.

-

Bioisosteric Replacement: The picolinamide moiety is a common structural motif in bioactive molecules and can act as a bioisostere for other functional groups, influencing binding affinity and selectivity.[3]

-

Potential Therapeutic Areas: Picolinamide derivatives have been investigated for a range of therapeutic activities, including as enzyme inhibitors and receptor modulators.[3] The introduction of bromine can enhance potency and modulate pharmacokinetic properties.[21]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.

-

Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a compound with significant potential in the field of drug discovery. While a complete experimental dataset of its physicochemical properties is yet to be established, this guide provides a robust framework for its characterization. By employing the detailed experimental protocols outlined herein, researchers can generate the high-quality data necessary to unlock the full potential of this versatile synthetic building block. A thorough understanding and experimental validation of its physicochemical properties will be instrumental in guiding the design and development of novel therapeutics.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

-

CureFFI.org. (2016, April 27). Differential scanning calorimetry. Retrieved from [Link]

-

Protocols.io. (2024, September 23). LogP / LogD shake-flask method. Retrieved from [Link]

- Takács-Novák, K., Box, K. J., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405–1413.

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

-

NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA). Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1. Retrieved from [Link]

-

Chemistry For Everyone. (2025, May 21). How Does DSC Measure Melting Point (Tm)? [Video]. YouTube. Retrieved from [Link]

-

Applus DatapointLabs. (n.d.). Differential Scanning Calorimetry (DSC) Testing of Materials. Retrieved from [Link]

- Farkas, E., & Gáspár, M. (2000). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots.

-

PMC. (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Retrieved from [Link]

-

ResearchGate. (2017, October 12). (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-N,N-dimethylpicolinamide. Retrieved from [Link]

-

Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-N-methylnicotinamide. Retrieved from [Link]

-

Journal of Pharmaceutical Research International. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]

-

PubMed. (2013). Reverse-phase HPLC analysis and purification of small molecules. Retrieved from [Link]

-

Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Retrieved from [Link]

-

PMC. (2020, July 31). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-N-methylhexan-1-amine. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-N-ethylnicotinamide. Retrieved from [Link]

-

Tethys Chemical. (2024, December 10). The Role of Bromine in Modern Pharmaceuticals. Retrieved from [Link]

-

PubMed. (2017). Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Retrieved from [Link]

-

ResearchGate. (2024, August 1). (PDF) Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-N-phenylhexanamide. Retrieved from [Link]

-

NIH. (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]

-

Synthink. (n.d.). CAS No : 857545-08-5 | Product Name : 6-Bromo-N-methylhexan-1-amine hydrobromide. Retrieved from [Link]

Sources

- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 337535-94-1 [amp.chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. Differential scanning calorimetry [cureffi.org]

- 8. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 10. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. LogP / LogD shake-flask method [protocols.io]

- 14. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 17. researchgate.net [researchgate.net]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. pharmoutsourcing.com [pharmoutsourcing.com]

- 20. pacificbiolabs.com [pacificbiolabs.com]

- 21. Account Suspended [tethyschemical.com]

A-Z Guide to 6-Bromo-N-methylpicolinamide: A Privileged Building Block for Modern Organic Synthesis

Abstract: In the landscape of modern medicinal chemistry and materials science, the demand for versatile and reliable chemical building blocks is paramount. 6-Bromo-N-methylpicolinamide has emerged as a cornerstone scaffold, offering synthetic chemists strategically positioned reactive handles for constructing complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, explores its synthetic utility with a focus on palladium-catalyzed cross-coupling reactions, and presents detailed, field-proven protocols. We aim to equip researchers, scientists, and drug development professionals with the technical insights required to effectively leverage this powerful synthetic intermediate.

Introduction: The Strategic Value of the Picolinamide Scaffold

The 2-pyridylcarboxamide (picolinamide) moiety is a privileged structure in drug discovery, appearing in a multitude of biologically active compounds. Its prevalence stems from a combination of favorable properties: it often imparts desirable pharmacokinetic characteristics, engages in crucial hydrogen bonding interactions with biological targets, and can act as an effective coordinating group for metal centers in catalysts or metallodrugs.

When functionalized with a bromine atom at the 6-position, as in this compound, the scaffold is transformed into a highly versatile building block. It presents two primary points for chemical elaboration: the carbon-bromine bond, which is primed for a wide array of cross-coupling reactions, and the picolinamide functionality itself, which can influence reactivity and molecular conformation. This dual-functionality makes it an invaluable tool for library synthesis and lead optimization campaigns in drug discovery.[1][2]

Physicochemical Properties & Characterization

A thorough understanding of a building block's physical and spectroscopic properties is the foundation of its effective use. The data below serves to confirm the identity and purity of this compound.

| Property | Value | Source |

| CAS Number | 337535-94-1 | [3] |

| Molecular Formula | C₇H₇BrN₂O | [3] |

| Molecular Weight | 215.05 g/mol | [3][4] |

| Appearance | Off-white to light yellow solid | Supplier Data |

| Melting Point | 105-109 °C | Supplier Data |

Note: Physical properties like melting point and appearance may vary slightly between suppliers and batches.

Spectroscopic Profile: While detailed spectral data requires acquisition on specific instruments, a generalized profile is as follows[5]:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group (a singlet or doublet depending on amide bond rotation), and characteristic aromatic signals for the three protons on the pyridine ring, with coupling patterns dictated by their relative positions.

-

¹³C NMR: The carbon NMR will display signals for the methyl carbon, the carbonyl carbon, and the five distinct carbons of the bromopyridine ring.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance.[5]

The Synthetic Utility: A Tale of Two Reactive Sites

The power of this compound lies in its strategically placed functional groups, which can be addressed with high selectivity.

Caption: Key reactive sites of this compound.

The C6-Bromo Group: A Gateway for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The bromine atom on the electron-deficient pyridine ring is an excellent electrophilic partner for a host of palladium-catalyzed cross-coupling reactions. This allows for the direct and efficient installation of a wide variety of substituents.

A. Suzuki-Miyaura Coupling: This reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds.[6][7] The coupling of this compound with various aryl or heteroaryl boronic acids or esters provides access to a vast chemical space.

-

Causality Behind Experimental Choices: The reaction requires a palladium(0) catalyst, which is often generated in situ from a palladium(II) precursor like Pd(OAc)₂. A phosphine ligand is crucial to stabilize the palladium center and facilitate the catalytic cycle.[6] A base (e.g., K₂CO₃, Cs₂CO₃) is essential to activate the boronic acid for the transmetalation step.[8]

B. Buchwald-Hartwig Amination: For the synthesis of arylamines, the Buchwald-Hartwig amination is the go-to method.[9][10] This reaction couples the C-Br bond with a primary or secondary amine, a reaction that is otherwise difficult to achieve.[11] It has become a cornerstone in pharmaceutical synthesis due to its broad substrate scope.[9][11]

-

Causality Behind Experimental Choices: The catalytic cycle is similar to other cross-couplings, involving oxidative addition, amine coordination, deprotonation by a strong base (e.g., NaOtBu, K₃PO₄) to form a palladium-amido complex, and reductive elimination.[12] The choice of a sterically hindered phosphine ligand (e.g., XPhos, RuPhos) is often critical to promote the reductive elimination step and prevent side reactions.[10]

The N-methylpicolinamide Group: More Than a Spectator

While the C-Br bond is the primary site of reaction, the N-methylpicolinamide group plays a critical, albeit more subtle, role.

-

Electronic Effects: As an electron-withdrawing group, it activates the C-Br bond towards oxidative addition to the palladium catalyst, often facilitating the coupling reaction.

-

Solubility: The amide functionality can improve the solubility of the molecule and its derivatives in organic solvents, aiding in reaction setup and purification.

-

Directing Group: In certain contexts, the nitrogen and oxygen atoms of the picolinamide can act as a directing group, influencing the regioselectivity of other reactions on the pyridine ring or on substituents introduced at the 6-position.

Experimental Protocols: A Practical Guide

The following protocols are representative examples and should be optimized for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.[13]

General Protocol for Suzuki-Miyaura Coupling

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

-

To a dry Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and potassium carbonate (2.0 mmol).

-

Seal the flask, and evacuate and backfill with argon three times.[13]

-

Add degassed dioxane (4 mL) and water (1 mL) via syringe.

-

Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

General Protocol for Buchwald-Hartwig Amination

Step-by-Step Methodology:

-

To a dry Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the phosphine ligand (e.g., BINAP, 0.05 mmol), and sodium tert-butoxide (1.4 mmol).[13]

-

Add this compound (1.0 mmol).

-

Seal the tube, and evacuate and backfill with argon three times.

-

Add anhydrous toluene (5 mL) followed by the amine coupling partner (1.2 mmol).

-

Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 6-24 hours).

-

Cool the reaction to room temperature and dilute with diethyl ether (20 mL).

-

Filter the mixture through a pad of Celite® to remove palladium black.

-

Wash the filtrate with brine (2 x 15 mL), dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.[13]

-

Purify the crude product by recrystallization or flash column chromatography.

Case Studies in Drug Discovery

The strategic use of this compound and its analogs is evident in numerous drug discovery programs. For instance, in the development of kinase inhibitors, the picolinamide core often serves as a "hinge-binding" motif, while the substituent introduced via cross-coupling explores different pockets of the ATP-binding site to enhance potency and selectivity. The ability to rapidly generate analogs by coupling a common core with a diverse set of boronic acids or amines is a powerful strategy for building structure-activity relationships (SAR).[14][15]

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a robust and versatile platform for innovation. Its predictable reactivity in high-yield cross-coupling reactions, combined with the favorable properties of the picolinamide scaffold, ensures its continued relevance in the synthesis of complex organic molecules. As synthetic methodologies advance, particularly in the realm of photoredox and electro-catalysis, we can anticipate even broader applications for this powerful building block, enabling the construction of next-generation pharmaceuticals and advanced materials.

References

- Benchchem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromopyridin.

- Chem-Station. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.

- Wikipedia. (2023). Buchwald–Hartwig amination.

- Santa Cruz Biotechnology. (n.d.). This compound.

- University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years.

- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

- Benchchem. (n.d.). Spectroscopic Profile of 6-Bromoquinoline: A Technical Guide.

- ResearchGate. (2025). Application of alfa-diazo-beta-dicarbonyl compounds in organic synthesis.

- PubChem. (n.d.). 6-Bromo-N-methylnicotinamide.

- Hoffman Fine Chemicals. (n.d.). CAS RN 329946-26-1 | 6-Bromo-N-methoxy-N-methylpicolinamide.

- ChemicalBook. (n.d.). This compound | 337535-94-1.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

- Wiley. (n.d.). Case Studies in Modern Drug Discovery and Development.

- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

- Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline.

- MDPI. (n.d.). Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives.

- ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- MDPI. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents.

- PubMed. (2021). The Impact of Assay Design on Medicinal Chemistry: Case Studies.

- PubMed. (2025). Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors.

- International Journal of Pharmaceutical and Bio-Medical Science. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h).

- National Institutes of Health. (n.d.). Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate.

- MedChemica. (2021). BucketListPapers 66/100: The First Case Study – Celecoxib – Introducing A Metabolically Labile Group To Control Half-life.

- PubMed. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist.

- u:cris-Portal. (2020). Total Synthesis of Anti‐MRSA Active Diorcinols and Analogues.

Sources

- 1. api.pageplace.de [api.pageplace.de]

- 2. The Impact of Assay Design on Medicinal Chemistry: Case Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 6-Bromo-N-methylnicotinamide | C7H7BrN2O | CID 23092142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Yoneda Labs [yonedalabs.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. research.rug.nl [research.rug.nl]

- 11. benchchem.com [benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 14. mdpi.com [mdpi.com]

- 15. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Data of 6-Bromo-N-methylpicolinamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-N-methylpicolinamide is a halogenated pyridine derivative with potential applications in medicinal chemistry and drug discovery. As a substituted picolinamide, it belongs to a class of compounds known for their diverse biological activities. The precise characterization of its molecular structure is paramount for understanding its chemical reactivity, pharmacokinetic properties, and potential interactions with biological targets. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information presented herein is intended to serve as a reference for the identification and characterization of this compound.

Chemical Structure and Properties:

-

IUPAC Name: 6-bromo-N-methylpyridine-2-carboxamide

-

Molecular Formula: C₇H₇BrN₂O[1]

-

Molecular Weight: 215.05 g/mol [1]

-

CAS Number: 337535-94-1[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectra for this compound, along with a detailed experimental protocol for data acquisition.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine ring and the methyl protons of the amide group.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.2-8.5 | Broad Singlet | 1H | N-H (Amide) |

| ~8.0-8.2 | Doublet | 1H | H-3 (Pyridine) |

| ~7.8-8.0 | Triplet | 1H | H-4 (Pyridine) |

| ~7.6-7.8 | Doublet | 1H | H-5 (Pyridine) |

| ~2.9-3.1 | Doublet | 3H | N-CH₃ (Methyl) |

Note: The chemical shifts are predicted and may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~164-166 | C=O (Amide) |

| ~150-152 | C-2 (Pyridine) |

| ~148-150 | C-6 (Pyridine) |

| ~140-142 | C-4 (Pyridine) |

| ~128-130 | C-5 (Pyridine) |

| ~122-124 | C-3 (Pyridine) |

| ~26-28 | N-CH₃ (Methyl) |

Note: The chemical shifts are predicted and may vary depending on the solvent and experimental conditions.

Experimental Protocol for NMR Data Acquisition

1. Sample Preparation:

-

Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.

2. Instrumentation and Parameters:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

-

For ¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64 scans.

-

Acquisition time: 2-4 seconds.

-

Relaxation delay: 1-2 seconds.

-

-

For ¹³C NMR:

-

Pulse sequence: Proton-decoupled pulse sequence.

-

Number of scans: 1024-4096 scans (due to the low natural abundance of ¹³C).

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

3. Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Predicted IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C-N, and C-Br bonds, as well as aromatic C-H and C=C stretching vibrations.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3400 | Medium | N-H Stretch (Amide) |

| ~3000-3100 | Weak | Aromatic C-H Stretch |

| ~2900-3000 | Weak | Aliphatic C-H Stretch (Methyl) |

| ~1660-1680 | Strong | C=O Stretch (Amide I) |

| ~1580-1600 | Medium | C=C Stretch (Pyridine Ring) |

| ~1530-1550 | Medium | N-H Bend (Amide II) |

| ~1400-1450 | Medium | C-N Stretch |

| ~1000-1100 | Medium | C-Br Stretch |

| ~700-800 | Strong | Aromatic C-H Out-of-Plane Bend |

Experimental Protocol for IR Data Acquisition

1. Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

2. Instrumentation and Data Acquisition:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample holder or the pure KBr pellet.

-

Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Predicted Mass Spectrum

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in a nearly 1:1 ratio).

| m/z | Interpretation |

| 214 & 216 | [M]⁺ and [M+2]⁺ molecular ions |

| 183 & 185 | Loss of -NHCH₃ |

| 155 & 157 | Loss of -CONHCH₃ |

| 129 | Bromopyridine fragment |

| 78 | Pyridine fragment |

| 58 | Methylamide fragment |

Experimental Protocol for MS Data Acquisition

1. Sample Introduction:

-

The sample can be introduced into the mass spectrometer via direct infusion or after separation using Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

2. Ionization:

-

Electron Ionization (EI): Suitable for volatile and thermally stable compounds.

-

Electrospray Ionization (ESI): A soft ionization technique suitable for a wider range of compounds, often used with LC-MS.

3. Mass Analysis:

-

The ionized fragments are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

4. Detection:

-

A detector records the abundance of each ion, generating the mass spectrum.

Conclusion

The predicted spectroscopic data and outlined experimental protocols in this guide provide a robust framework for the identification and characterization of this compound. The combination of NMR, IR, and MS analyses allows for the unambiguous confirmation of its chemical structure, which is a critical step in its further development for any potential therapeutic or industrial application. Researchers and scientists are encouraged to use this guide as a reference for their own experimental work.

References

-

PubMed. (2013, May 8). Synthesis of phenanthridines via palladium-catalyzed picolinamide-directed sequential C-H functionalization. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of picolinamide amide derivatives. Reagents and conditions. Retrieved from [Link]

- Google Patents. (n.d.). WO2021076681A1 - Process for synthesis of picolinamides.

-

PubMed. (2015, May 8). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). EP2566859B1 - Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same.

-

National Center for Biotechnology Information. (n.d.). 6-Bromopyridine-2-carboxamide. Retrieved from [Link]

-

Springer. (n.d.). Advancing 6-bromo-7-[11C]methylpurine ([11C]BMP) towards a clinical PET radiotracer for the measurement of multidrug resistance-associated protein 1 (MRP1). Retrieved from [Link]

- Google Patents. (n.d.). CN103086964A - Preparation method of 6-bromine-2-pyridine methyl formate.

-

MolPort. (n.d.). 6-bromo-N-methyl-N-[2-(thiophen-2-yl)ethyl]pyridine-2-carboxamide. Retrieved from [Link]

-

Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

-

Georgia Southern University Digital Commons. (2023, April 28). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Retrieved from [Link]

-

MDPI. (2021, February 21). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Retrieved from [Link]

-

Global Journal of Science Frontier Research. (2023, April 19). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Retrieved from [Link]

-

ResearchGate. (2022, January 15). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 6-Bromo-2-formyl-pyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, characterization and anti-microbial activity of 6-bromo-4-(substituted phenyl) iminoflavone. Retrieved from [Link]

-

Scribd. (n.d.). Synthesis of 6-Bromoquinoline. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis and Reactions of 6-Bromo-N-methylpicolinamide (CAS Number 337535-94-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and chemical reactivity of 6-Bromo-N-methylpicolinamide, a versatile building block in medicinal chemistry and materials science. The document elucidates the primary synthetic routes to this compound, starting from commercially available precursors, and delves into the mechanistic underpinnings of these transformations. A significant focus is placed on the utility of this compound as a substrate in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Detailed experimental protocols and discussions on reaction optimization are provided to enable researchers to effectively utilize this compound in their synthetic endeavors.

Introduction and Nomenclature

This compound, identified by the CAS number 337535-94-1, is a substituted pyridine derivative. Its structure features a pyridine ring brominated at the 6-position and bearing an N-methylcarboxamide group at the 2-position. This unique arrangement of functional groups makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and functional materials.

Table 1: Compound Identification

| CAS Number | 337535-94-1 |

| IUPAC Name | 6-bromo-N-methyl-2-pyridinecarboxamide[1] |

| Molecular Formula | C₇H₇BrN₂O[1] |

| Molecular Weight | 215.05 g/mol [2] |

| Synonyms | This compound |

Synthesis of this compound

The most direct and common synthetic approach to this compound involves the amidation of a 6-bromopicolinic acid derivative. The overall strategy hinges on the formation of an amide bond between the carboxylic acid functionality and methylamine.

Synthesis of the Key Precursor: 6-Bromopicolinic Acid

The synthesis of the crucial intermediate, 6-bromopicolinic acid, can be achieved from 6-amino-2-methylpyridine through a multi-step process involving diazotization, bromination, and subsequent oxidation of the methyl group. A detailed procedure is outlined in Chinese patent CN103086964A.[1]

Amidation of 6-Bromopicolinic Acid with Methylamine

The final step in the synthesis is the formation of the amide bond. This can be accomplished through several methods, with the choice often depending on the desired scale, yield, and purity requirements.

A reliable method for amide bond formation involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with methylamine.

Experimental Protocol: Synthesis of this compound

-

Step 1: Formation of 6-Bromopicolinoyl Chloride. To a solution of 6-bromopicolinic acid (1.0 eq) in an anhydrous solvent such as dichloromethane or toluene, add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride. The reaction mixture is then stirred at room temperature for 2-4 hours or until the evolution of gas ceases. The solvent and excess reagent are removed under reduced pressure to yield the crude 6-bromopicolinoyl chloride, which is often used in the next step without further purification.

-

Step 2: Amidation with Methylamine. The crude 6-bromopicolinoyl chloride is dissolved in an anhydrous aprotic solvent like dichloromethane. The solution is cooled to 0 °C, and a solution of methylamine (2.0 eq, typically as a solution in THF or water) is added dropwise. The reaction is stirred at room temperature for 1-3 hours. Upon completion, the reaction mixture is washed with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Direct coupling of 6-bromopicolinic acid with methylamine can be achieved using various peptide coupling reagents. This method avoids the isolation of the acyl chloride intermediate.

Table 2: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Activating Agent | Base | Solvent |

| HATU | (Not required) | DIPEA, Et₃N | DMF, CH₂Cl₂ |

| HBTU | HOBt | DIPEA, Et₃N | DMF, CH₂Cl₂ |

| EDC | HOBt | DIPEA, Et₃N | DMF, CH₂Cl₂ |

Experimental Protocol: Direct Amidation using HATU

-

To a solution of 6-bromopicolinic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and diisopropylethylamine (DIPEA) (2.5 eq).

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Add a solution of methylamine (1.2 eq) in THF or as an aqueous solution to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by flash column chromatography to yield this compound.

Chemical Reactions of this compound

The primary site of reactivity for this compound is the carbon-bromine bond on the pyridine ring. The bromine atom serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at the 6-position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between this compound and various organoboron compounds, such as boronic acids and their esters.[3][4]

Sources

- 1. CN103086964A - Preparation method of 6-bromine-2-pyridine methyl formate - Google Patents [patents.google.com]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Starting Materials for 6-Bromo-N-methylpicolinamide Synthesis

Introduction

6-Bromo-N-methylpicolinamide is a key heterocyclic building block in modern chemistry, finding applications in the development of pharmaceuticals and agrochemicals. Its structure, featuring a pyridine ring substituted with bromine, and an N-methylated amide, provides multiple points for further chemical modification. This guide offers a comprehensive analysis of the primary synthetic routes to this molecule, focusing on the selection of starting materials and the underlying chemical logic. We will explore the most prevalent methodologies, provide detailed experimental frameworks, and compare the strategic advantages of each approach to equip researchers and development professionals with actionable, field-proven insights.

Part 1: Retrosynthetic Analysis and Strategic Overview

The synthesis of this compound can be approached from two principal retrosynthetic disconnections. The most direct and widely adopted strategy involves the formation of the amide bond as the final key step. An alternative pathway begins with a symmetrically substituted pyridine ring, requiring selective functionalization.

-

Amide Bond Disconnection (Pathway A): This is the most logical and common approach, disconnecting the molecule at the robust amide C-N bond. This strategy relies on the coupling of a carboxylic acid precursor, 6-Bromopicolinic acid , with methylamine . This method is favored for its high reliability and the commercial availability of the starting materials.[1][2]

-

C-Br/C-C Disconnection (Pathway B): This alternative strategy starts from a more basic precursor, 2,6-dibromopyridine . This pathway involves the selective transformation of one of the bromo groups into the N-methylpicolinamide moiety, either through an intermediate carboxylic acid or via a direct carbonylation reaction. This route can be advantageous if 2,6-dibromopyridine is a more accessible or cost-effective starting material.

Caption: Retrosynthetic analysis of this compound.

Part 2: Primary Synthetic Pathway: Amide Coupling

This pathway represents the most established and straightforward method for synthesizing this compound. It hinges on the successful formation of an amide bond between 6-bromopicolinic acid and methylamine.

Key Starting Material: 6-Bromopicolinic Acid

6-Bromopicolinic acid (also known as 6-bromopyridine-2-carboxylic acid) is a versatile crystalline intermediate.[3] Its dual functionality, comprising the reactive bromine atom and the carboxylic acid group, makes it an invaluable precursor for complex molecule synthesis.[3]

| Property | Value |

| CAS Number | 21190-87-4[4] |

| Molecular Formula | C₆H₄BrNO₂[4] |

| Molecular Weight | 202.01 g/mol [4] |

| Appearance | Off-white crystalline powder[3] |

| Melting Point | 192-194 °C |

| Purity (Typical) | ≥98%[4] |

| Table 1: Physicochemical Properties of 6-Bromopicolinic Acid. |

Synthesis of 6-Bromopicolinic Acid: While commercially available, understanding its synthesis is crucial for process development. A common industrial method involves the oxidation of 6-bromo-2-methylpyridine.[5] This precursor can be obtained from 6-amino-2-methylpyridine through diazotization and subsequent bromination.[5]

Exemplary Protocol: Oxidation of 6-bromo-2-methylpyridine

-

To a reaction vessel, add 6-bromo-2-methylpyridine (1.0 eq) and water.

-

Heat the mixture to 60-65 °C with stirring.

-

Add potassium permanganate (KMnO₄) (approx. 2.5-3.0 eq) portion-wise, maintaining the temperature.

-

After the addition is complete, continue to stir the reaction at this temperature for 6-7 hours.

-

Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter to remove manganese dioxide (MnO₂).

-

Adjust the pH of the filtrate to 1.5-2.0 using 10% hydrochloric acid to precipitate the product.

-

Filter the white solid, wash with water, and dry to yield 6-bromopicolinic acid.[5]

Co-reactant: Methylamine

Methylamine (CH₃NH₂) is a gas at standard temperature and pressure. For laboratory and industrial synthesis, it is almost exclusively used as a solution, typically:

-

40% in water

-

2.0 M in Tetrahydrofuran (THF)

-

33% in ethanol

The choice of solvent depends on the subsequent reaction conditions, with the THF solution being common for reactions requiring anhydrous conditions.

The Amidation Protocol: Activating the Carboxylic Acid

The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable.[6] Therefore, the carboxylic acid must first be activated. Two primary methods are employed for this transformation.

Caption: Workflow for the amide coupling pathway.

Method 1: Acyl Chloride Formation This robust, traditional method involves converting the carboxylic acid to a highly reactive acyl chloride, which then readily reacts with the amine.

-

Suspend 6-bromopicolinic acid (1.0 eq) in a suitable solvent (e.g., toluene or dichloromethane) with a catalytic amount of DMF.

-

Add thionyl chloride (SOCl₂) (1.2-1.5 eq) dropwise at room temperature.

-

Heat the mixture to reflux for 2-4 hours until the evolution of gas (HCl, SO₂) ceases and the solution becomes clear.

-

Cool the reaction and remove the excess SOCl₂ and solvent under reduced pressure to obtain the crude 6-bromopicolinoyl chloride.

-

Dissolve the crude acyl chloride in an anhydrous solvent like THF.

-

In a separate flask, cool a solution of methylamine (2.0 M in THF, 1.5-2.0 eq) to 0 °C.

-

Add the acyl chloride solution dropwise to the methylamine solution, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Perform an aqueous workup to remove methylamine hydrochloride and isolate the final product, this compound.

Method 2: Direct Coupling with Reagents Modern coupling reagents allow for the direct, one-pot synthesis of amides under milder conditions, which is often preferable for complex molecules.[2][7]

-

Dissolve 6-bromopicolinic acid (1.0 eq) in an appropriate solvent (e.g., DMF or DCM).

-

Add a coupling reagent such as HATU (1.1 eq) or EDC (1.2 eq) along with an activator like HOBt (1.2 eq).

-

Add a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the mixture.

-

Stir for 15-30 minutes at room temperature to allow for the formation of the activated ester intermediate.

-

Add the methylamine solution (2.0 M in THF, 1.2 eq) and continue to stir at room temperature for 2-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, perform a standard aqueous workup and purification (e.g., column chromatography) to isolate the product.

Part 3: Alternative Pathway from 2,6-Dibromopyridine

This pathway offers a different strategic approach, starting from the symmetrically substituted 2,6-dibromopyridine. This can be economically advantageous depending on raw material costs.

Key Starting Material: 2,6-Dibromopyridine

This compound is a common starting material in pyridine chemistry. It can be synthesized from 2,6-dichloropyridine via a halogen exchange reaction.[8] The key to its use in this context is the ability to selectively functionalize only one of the two bromine atoms.

Conversion to 6-Bromopicolinic Acid

The most practical use of 2,6-dibromopyridine is as a precursor to 6-bromopicolinic acid, which then enters Pathway A. This is achieved via a halogen-metal exchange followed by carboxylation.[5]

Caption: Workflow for converting 2,6-Dibromopyridine to a key intermediate.

Protocol: Halogen-Metal Exchange and Carboxylation

-

Dissolve 2,6-dibromopyridine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-butyllithium (n-BuLi) (1.0 eq) dropwise, maintaining the temperature below -70 °C. The selective mono-lithiation occurs due to the statistical and electronic effects.

-

Stir the mixture at -78 °C for 1 hour.

-

Quench the reaction by adding an excess of crushed dry ice (solid CO₂).

-

Allow the mixture to slowly warm to room temperature.

-

Add water and acidify with aqueous HCl to pH 2-3.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield 6-bromopicolinic acid.

Part 4: Comparative Analysis and Process Considerations

The choice of synthetic route depends on several factors including cost, scale, available equipment, and safety protocols.

| Parameter | Pathway A (Amide Coupling) | Pathway B (from 2,6-Dibromopyridine) |

| Starting Materials | 6-Bromopicolinic acid, Methylamine | 2,6-Dibromopyridine, n-BuLi, CO₂ |

| Number of Steps | 1 (from the acid) | 2 (to get to the final product via the acid) |

| Scalability | Highly scalable. Amide coupling is a standard industrial process. | Scalable, but requires cryogenic conditions (-78 °C) and handling of pyrophoric n-BuLi. |

| Safety & Handling | Requires handling of corrosive acylating agents (SOCl₂) or expensive coupling reagents. | Requires handling of pyrophoric and moisture-sensitive n-BuLi. Requires inert atmosphere and cryogenic temperatures. |

| Process Control | Straightforward reaction monitoring. | Requires strict temperature and atmosphere control for the lithiation step. |

| Overall Assessment | The most direct, robust, and commonly used method, especially if the starting acid is readily available. | A viable alternative if 2,6-dibromopyridine is significantly cheaper or more accessible than the corresponding acid. |

| Table 2: Comparison of Synthetic Pathways. |

Conclusion

For the synthesis of this compound, the most scientifically sound and industrially proven pathway is the direct amide coupling of 6-bromopicolinic acid and methylamine . This route is characterized by its high efficiency, reliability, and operational simplicity. The activation of the carboxylic acid can be robustly achieved using thionyl chloride or, for more sensitive applications, via modern coupling reagents. The alternative pathway, starting from 2,6-dibromopyridine , primarily serves as an effective method for preparing the key 6-bromopicolinic acid intermediate. The selection between these starting points will ultimately be dictated by project-specific economic, safety, and logistical considerations. This guide provides the foundational knowledge for making that strategic decision.

References

- 6-Bromopicolinic Acid: Properties, Synthesis, and Why Purity Matters. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFkFm6aE2AtwvcrcJlvtTWGCLCMZYEYR7viiCWh8G-70o22Afqtrs5UxiSnCs9rNBxjPYUNvKx5zUHv4HbmN8qy0rnIqfqC1JLndLdX92a7g2G8irHo_Wot4jxHknJfX5kCmVPpR_vCa1zEJNdEoUsJI_5M8C2UdTR7NRR3y72HuryEZCRdQGt0JaBIN22TT5LpFjdr7mRJEm0iiTmY4x4wPk-Y019NoW0xRgR7TC45Sscuw==]

- Synthesis of A. 6-Bromonicotinic Acid. (n.d.). PrepChem.com. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaPVrPPUR_Ouq6jDgExDExg2kYXDfWm0QIizz_ST0QLnSEt3QOb7GF1EeoI9iXAnWP-oDvSYGaMCrkNIprRY1YypiQ3Ck5uYVUdKakMy4kcyvc_bk4fMMUlMZtsfLHZJzkLqixxPM9OQ==]

- 6-Bromopyridine-2-carboxylic acid 98. (n.d.). Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXG3bashDOUkTaE-kXWdgEQC5sVv0XY2zaXYmvV7jc03rCxMTNcekMwFkskv1wN5iAXx8cK3bLVsCdLhY7WHyEF9Utfwnai7aCw-X90Zm1XMFIJWJ0e_HDzvIowFifBwyKxvluF3m3RtbOO7Lhu7iOxaZlzg==]

- A Comparative Analysis of Synthetic Pathways to 6-Bromo-1-methyl-1H-indazol-4-amine. (n.d.). Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrd4jtTgCCfdn2BvVlsU-NF60JEXje24nzRd_PjTc7hViPk1tdoU-YopBzENGeabfQwrQur5GmdeEhkmYxdXiU7Xe6Dt3PU2T18D2YnYQX6tRc9irg1XT4HbHNsrJpJbDb7Kptf7pR5imewgnf4onf5d8rCYcI-9jS4Afhucnaj3_uZBhCtBPwPc0gegpQiAqV6UknpRJ4mQTPQVkern9g5aizn_la4yrTaYFgb6eyQg==]

- Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_OnJGfvX48S2wZvs_q5vEEM58-GNR1EkAwUueC8Mhzns99FHR8PMvd6GsGKCUoMSsgdfADKr4FVyVyu_1Nk8LGAJWpl2k_bop-z2so_tkRcYwCHEP1qS75bZMf54TBmp8Aks78LtJjEc9H6bBNE5rOUGhPtQ=]

- Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. (2014). European Journal of Organic Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwER1EIORfEO6ubQ3tWR0mtT4jlZ5_ZPqHHVTV8e8cEagMkGDJVod5dn3F_Kui8hFnI0CV-FtAt8dYmmnXhtvMwKJkquH7VjUcxg3YPSHKySSby1htxJ1Pk2L2C8rox8dKVB0V5Tz9H5xO9E44Zb-mO7GqjDp6BujJdgbZLOvijufIu5BAZFaSmh9RU-KhYa6RrPLp3kKDmlAyxjd20osagQ-WCCBEIlSYns5vwLYFr5jSsQ==]

- This compound. (n.d.). Santa Cruz Biotechnology. [URL: https://vertexaisearch.cloud.google.

- 6-Bromopicolinic Acid, min 98% (GC), 100 grams. (n.d.). HBARSCI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWj7b0y_6zyLr-njgwI-LevJT3gmVxTLhnt10CmDIwExRA0k4VbXHWgG80hJBfLzvaMuMTpqanozgbQ1BA28eABqBSFw-OY5sCcwM3KrixvOz6RP3LQsvMQOKw3mrgrnKKQigEyg36BB-R0ttSl_tbb4PpuXrZ3vHaqbBgGIocyVGZthk5KQrIMQKi1-zOyg==]

- CN103086964A - Preparation method of 6-bromine-2-pyridine methyl formate. (2013). Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGO9wJmNFJUKsfgSNLwSF73EhBbm1s7eX0Ax0-i_g_arnYFFxc8PCsWYOzch8OIYYnEOeupwncAZYFnCJfZ5bsNppGsbV-Uv4VQD2hEMNBKYWxuqHhP1raRsgRKOpr6tS-VlSgoSifYAWxG_90=]

- Wang, W., et al. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLQgtAomGDHUjR6pEW-ghwge6nuV8pZ4FgSLyH5cudhMy1jl4nV3yYfjdgLAnAu8B8nK61YzZml3Iu00eWGs-_pReUYqG9eLunug-vRvyUlFBriSFWRYj7WdTUS6vqghlqyz7_4j2lBZDyGeqg==]

- Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. (2023). Georgia Southern University. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVGuKrW-_MVkdshO28ZGfsqoRFyamXXyb5APkQGnBUcsWJbL_7AHRH9s1D-8kT8aUoocL9oLifM-En-9Tz2eI0fyO5e-wClL1U9TfQJvxYTFJ2b2X3DirgRz0ZC8tKAJjcWmigadKp1Tb4zu_wzDjoSmsCQrFddlSHL6nvY5gRyYhy0dpe4r2Cf2En2wQuyv3jv5fw1LoPB-s09M4=]

- Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. (2021). MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFv_XR17mDWtVjR0Xv1EI9YHflsm74winxz19lL4ulPOcZf4pZmVvDSm8xrldkPr2IyPSwmxuMCmypQlqJq3cb_4v3BUwkUN-J7pktXasFHBxghXhuJ3_494MKkodxRTrtmedY=]

- Synthesis of 8-Bromo-6-methylquinolin-2(1H)-one: A Technical Guide. (n.d.). Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGECxJIHOGZ1VjQNqiM_yqti4HmmrKlhJacdRaFDsYc_djs53fxsrpHHItof4sotaj8XpMrLCEnsSbhlxcyRYX3XmBCLnI74rU0VClH-a-Nv3bdm6OFVHuznZJdrSJJEtMUFfzvCs5pe1wCF6jvAKRr856kKhEhAfNzkycPl2-GFLK1-fLHBkRPA-WQuslyxztDp6DuVo1LkABKgmMb]

- Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate. (2024). National Institutes of Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHftP26mJ_mwfRm60hQOFUGwRLZhqwal4fgKF_fuAEYyxIG6OidIhUD6zO-Oqhxdi2x34mAjdSNLViFzVwGlJhRc83FTCGbVCI1ace0NfIcoXOkZj93Ejnxv5mqfhUT6XGdCmzTm2DO9_pW6k-b]

- Synthesis of 6-bromo-4-iodoquinoline. (2022). ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFHVxcyLO_oSvHEiN44ctCC_ZELmMAReeax99_RNAVbX-hT3wtxXvfTlQLWxvbu5oeTBzduSXb58pdFRRbZQiXMQCb4NPj0wULoIh8QTpR7Nc_v44WezUCrhgUxCyfUKYsHKvLUIr_F-FJy63t5UyUJ8uLMYRU0aroDm3bZS0U1rbjefF25N7xyfmQ6vedjjYhpA==]

- Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMGAVmtuC7BXRW6Y7K1FzlSSsZlFLbjLRav5cbE_bIDQMaT2EQXuqNzohb4Epl1oYcQ82ILBXstJNtsci3leCy8346UIu6kDKQayPcYacdInS39Jk4CLAxriP5K8Ay__tmRX0lhooMcsPaWoRpX5cyQ2Uy]

- CN102993086A - Method for synthesizing 2,6-dibromo pyridine. (2013). Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEV_S7fAFRtrQfB8UtWxfSY2fNmiy6-XJBrMLBvTkuoDaa-fJ13e_-l8VCEERqXPN-ySP370sA_0hw4g0ebOC_PSGRoeY4FWE-19JAeyEXTymJI9fQ70jP5jNBbC0lLFsBoFYRvX6-kLMBbiDI=]

- Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. (2022). National Institutes of Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4QRITtH_9n8vpXTFn87yBuFBptzijY95lVNN8seoYL_8FVuUpx6WQqxAB5RAbOn8jKGW-g5Vmv3YYPza9lBzy2u_qbUWs-wk64KM_HErqA1maFkGZCXZYPp17L3-H6V-cn77omvo8ykcn9Gc=]

- Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. (2019). National Institutes of Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZE2Lr-rgjHN8FB3y5QnfZgqrVMH8qrZ36Um-cDXkPWfcwwVIXP-iXdLJg2dno_4ODgfRuevUquhcDPl-b9cE604BKm92bXaDfZgpS2Fe5eV58BhlNwC5bW0Q53zuib0xIIyOFo4MLWmef3Q45]

- Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIufpMmxWl9eRlvewpEGmwhR-iOyO7JtboSj1scghfYzSuzmnjxANJprvkUQU17RhsXdF5ts9W9f_t7IHJMxWs1jcbK0hXuNgynLYYJPlvxkR9OeT2fzjY87h2KJWIhA3Cfj7oTUNK_grO49bwMupC8tYZbM3e]

Sources

- 1. hepatochem.com [hepatochem.com]

- 2. growingscience.com [growingscience.com]

- 3. nbinno.com [nbinno.com]

- 4. calpaclab.com [calpaclab.com]

- 5. CN103086964A - Preparation method of 6-bromine-2-pyridine methyl formate - Google Patents [patents.google.com]

- 6. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amide synthesis by acylation [organic-chemistry.org]

- 8. CN102993086A - Method for synthesizing 2,6-dibromo pyridine - Google Patents [patents.google.com]

"potential biological activity of 6-Bromo-N-methylpicolinamide derivatives"

An In-depth Technical Guide to the Potential Biological Activity of 6-Bromo-N-methylpicolinamide Derivatives

Abstract

The picolinamide scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a diverse range of biological targets. This guide delves into the therapeutic potential of a specific subclass: This compound derivatives . The strategic placement of a bromine atom at the 6-position offers a versatile chemical handle for extensive structure-activity relationship (SAR) studies, enabling the synthesis of novel compounds with tailored biological activities. This document provides a comprehensive exploration of the synthesis, potential mechanisms of action, and detailed protocols for evaluating the anticancer, antimicrobial, and enzyme-inhibiting properties of these promising derivatives.

The Picolinamide Scaffold: A Foundation for Drug Discovery

Picolinamide, an amide derivative of picolinic acid, serves as a highly effective scaffold in drug design.[1] Its rigid pyridine ring and the hydrogen-bonding capabilities of the amide group provide crucial interaction points within the active sites of various enzymes and receptors.[1] The introduction of a bromine atom at the 6-position of the pyridine ring, coupled with an N-methyl group on the amide, creates the This compound core. This core is not just a starting point but a strategic platform; the bromine atom is an excellent leaving group for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), allowing for the introduction of a wide array of substituents to probe biological activity and optimize pharmacokinetic profiles.[2]

This guide will systematically explore the derivatization of this core and the subsequent evaluation of its biological potential, focusing on three key therapeutic areas: oncology, infectious diseases, and enzyme-mediated pathologies.

General Synthetic Strategy

The synthesis of this compound derivatives typically begins with commercially available 6-bromopicolinic acid. The core amide is formed via a standard coupling reaction with methylamine. Subsequent diversification is achieved by leveraging the reactivity of the bromine atom at the 6-position.

Experimental Protocol: Synthesis of the Core Scaffold and Derivatives

-